2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one tautomerism
2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one tautomerism
An In-depth Technical Guide to the Tautomerism of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical exploration of the tautomerism of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, a substituted pyrimidinone of interest in contemporary drug discovery. We will delve into the structural nuances of its potential tautomeric forms, the methodologies to experimentally characterize and quantify the equilibrium, and the computational approaches to predict tautomer stability. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and analysis of heterocyclic compounds.
Introduction: The Significance of Tautomerism in Pyrimidinones
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents and biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] The tautomeric behavior of substituted pyrimidines is a critical determinant of their biological activity.[2][3] For instance, the keto-enol and amino-imino tautomerism of nucleobases is fundamental to the fidelity of DNA replication and transcription.[4] In the context of drug design, controlling or understanding the predominant tautomeric form is essential for optimizing target engagement, as different tautomers present distinct pharmacophoric features to a biological receptor.
The compound 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one contains functionalities prone to tautomerization: a 2-aminopyrimidine moiety and a pyrimidin-4-one ring system. This gives rise to several potential tautomeric forms, primarily through amino-imino and keto-enol equilibria. This guide will systematically explore these possibilities.
Potential Tautomeric Forms of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one
The principal tautomeric equilibria for 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one involve the migration of a proton. The key tautomeric forms to consider are:
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Amino-Keto Form (A): This is the form represented by the IUPAC name 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one. It is generally the most stable form for related 2-aminopyrimidin-4-one systems like isocytosine in aqueous solution.[5]
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Amino-Enol Form (B): This form arises from the keto-enol tautomerization of the pyrimidinone ring, resulting in a hydroxyl group at the 4-position.
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Imino-Keto Forms (C and D): These forms result from amino-imino tautomerism of the 2-amino group, with the proton shifting to one of the ring nitrogens.
-
Imino-Enol Forms (E and F): These are less common forms that combine both amino-imino and keto-enol tautomerism.
The relative populations of these tautomers are governed by their thermodynamic stabilities, which are in turn influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions.[6][7] For many six-membered nitrogen heterocycles, the keto and amino forms are generally favored over their enol and imino counterparts due to greater resonance stabilization.[5]
Visualizing the Tautomeric Equilibria
The following diagram illustrates the primary tautomeric equilibria for 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one.
Caption: Primary tautomeric equilibria of the title compound.
Experimental Determination of Tautomeric Equilibrium
A combination of spectroscopic techniques is typically employed to elucidate the tautomeric equilibrium in solution. The choice of solvent is critical, as it can significantly influence the position of the equilibrium.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[10]
Key Observables:
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Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the chemical shift of the proton attached to N3 in the amino-keto form will differ significantly from the hydroxyl proton in the amino-enol form.
-
Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable structural information.
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Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity of protons, helping to confirm the structure of the predominant tautomer.[11]
Experimental Protocol: ¹H NMR for Tautomer Analysis
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Sample Preparation:
-
Dissolve an accurately weighed sample (typically 5-10 mg) of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM.
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The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often used to observe exchangeable protons (NH, OH). In contrast, protic solvents like D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
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If multiple tautomers are present in slow exchange on the NMR timescale, distinct sets of signals will be observed for each species.[10] If the exchange is fast, an averaged spectrum will be observed.
-
-
Data Analysis:
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will give the relative population of each tautomer.
-
For example, if the C5-H proton shows two distinct signals, their integral ratio directly reflects the tautomer ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to changes in the electronic structure of a molecule and can be used to study tautomeric equilibria.[8] Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane).
-
Create a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, water).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.
-
Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers in different solvents.[12]
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| Spectroscopic Method | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Detailed structural information, quantification of tautomer ratios. | High resolution, unambiguous identification of tautomers.[10] |
| UV-Vis Spectroscopy | Information on the electronic structure, sensitive to solvent effects. | Simple, rapid analysis, suitable for studying solvent effects.[8] |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O vs. O-H). | Useful for identifying characteristic vibrational bands of each tautomer. |
Computational Chemistry Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[6][7]
Methodology: DFT for Tautomer Stability Prediction
-
Structure Optimization:
-
Build the 3D structures of all plausible tautomers of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
-
Energy Calculation:
-
Calculate the single-point electronic energy of each optimized structure at a higher level of theory or with a larger basis set if necessary.
-
Include zero-point vibrational energy (ZPVE) corrections.
-
-
Solvation Effects:
-
Since tautomeric equilibria are often studied in solution, it is crucial to account for solvent effects. This can be done using implicit solvation models like the Polarizable Continuum Model (PCM).[9]
-
-
Analysis:
-
The relative energies (ΔE) of the tautomers are calculated with respect to the most stable tautomer. The tautomer with the lowest energy is predicted to be the most abundant.
-
The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.
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Workflow for Computational Analysis
Caption: A typical DFT workflow for tautomer prediction.
Predicted Tautomeric Preference and Causality
Based on extensive studies of analogous compounds like isocytosine and other 2-aminopyrimidinones, the amino-keto form (A) is predicted to be the most stable and predominant tautomer of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, particularly in polar solvents.[5]
Causality behind this Preference:
-
Aromaticity and Resonance: The amino-keto form benefits from significant resonance stabilization involving the pyrimidine ring and the exocyclic amino and carbonyl groups. While the amino-enol form would introduce a fully aromatic pyrimidine ring, the energetic cost of enolization of the amide-like functionality is generally high.
-
Solvent Stabilization: Polar protic solvents can effectively solvate the polar amino and keto groups through hydrogen bonding, further stabilizing this tautomer.[8][9]
-
Amino vs. Imino Stability: For most simple amino-substituted nitrogen heterocycles, the amino tautomer is significantly more stable than the imino form.[5]
Conclusion and Implications for Drug Development
A thorough understanding of the tautomeric landscape of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one is indispensable for its development as a potential therapeutic agent. The predicted predominance of the amino-keto tautomer has direct implications for its molecular recognition by target proteins, as it presents a specific arrangement of hydrogen bond donors and acceptors. Experimental validation of this prediction using the NMR and UV-Vis spectroscopic methods outlined herein is a critical step in the drug discovery process. Furthermore, computational modeling provides a powerful predictive tool to guide synthetic efforts and interpret experimental data. By integrating these experimental and computational strategies, researchers can build a robust, self-validating understanding of the tautomerism of this and other important heterocyclic molecules, ultimately accelerating the journey from chemical entity to clinical candidate.
References
-
Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]
-
Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
-
Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
-
Thangadurai, D., & Muthu, S. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 12389–12399. [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Raczyńska, E. D., & Makowski, M. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(24), 4598. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Zhang, J., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. [Link]
-
Elguero, J., & Perez, C. L. D. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Kluger, R., & Tittmann, K. (2013). The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PMC. [Link]
-
How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry LibreTexts. [Link]
-
Zhang, J., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]
-
Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]
-
Leszczynski, J. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]
-
Luminix Health. (n.d.). 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-. Luminix Health. [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. [Link]
-
Seybold, P. G., & Hu, R. A. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
-
Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
-
Datar, A., et al. (2022). Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate. [Link]
-
Bachorz, R. A., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC. [Link]
-
Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]
-
Raczyńska, E. D., & Makowski, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]
-
Li, G., et al. (2022). A hybrid quantum chemistry-quantum computation workflow to efficiently predict the dominant tautomeric form. arXiv. [Link]
-
Kowalewski, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]
-
Krayushkin, M. M., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - d] pyrazolo[1,5 - a]pyrimidin-6-one. Sciforum. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]
-
Estimating stability and mean life of anomalous tautomers. (2016). Chemistry Stack Exchange. [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Coles, S. J., et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. [Link]
-
Shestakov, A. S., et al. (2016). A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives. RSC Publishing. [Link]
-
Mandado, M., & Krygowski, T. M. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Symmetry, 13(3), 497. [Link]
-
Chem Help ASAP. (2020). imine & enamine tautomers. YouTube. [Link]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
